N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes methoxyethyl and methoxyphenyl groups attached to a pyrazolo[3,4-d]pyrimidine core
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial and antifungal activity .
Biochemical Pathways
Based on its reported antibacterial and antifungal activity , it can be inferred that it may interfere with essential biochemical pathways in these microorganisms.
Result of Action
Given its reported antibacterial and antifungal activity , it can be inferred that it may inhibit the growth of these microorganisms, potentially leading to their death.
Preparation Methods
The synthesis of N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyethyl group: This is achieved through nucleophilic substitution reactions using suitable reagents.
Attachment of the methoxyphenyl group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the methoxyphenyl moiety.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N6-(2-methoxyethyl)-4-(3-methoxyphenyl)-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine-3,6-diamine: This compound has a similar structure but with different substituents, leading to variations in its properties and applications.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds share some structural similarities and are used in similar applications, but they have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-N-(2-methoxyethyl)-4-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-22-8-7-16-15-19-13(12-9-17-21-14(12)20-15)18-10-3-5-11(23-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H3,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKAPYYQSOAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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